Theophylline, n-propyl derivative
Overview
Description
Theophylline, n-propyl derivative is a compound derived from theophylline . Theophylline is a methylxanthine compound known for its bronchodilator, anti-inflammatory, and immunomodulatory effects . The n-propyl derivative of theophylline is a specific variant of this compound .
Synthesis Analysis
Theophylline derivatives can be synthesized starting from theophylline and 8-R-theophyllines (R=Br, NO2, pyrrolidinyl, piperidinyl, morpholinyl, imidazolyl) that are reacted with 4-(2,3-epoxy-propyloxy)-acetanilide . Another approach involves linking theophylline with different azide compounds to synthesize a new type of 1,2,3-triazole ring-containing theophylline derivatives .Molecular Structure Analysis
Theophylline, n-propyl derivative has a molecular formula of C10H14N4O2 and a molecular weight of 222.2438 . Theophylline itself is a methylxanthine derivative with a structure that allows for various modifications, leading to a range of derivatives including the n-propyl variant .Chemical Reactions Analysis
Theophylline and its derivatives undergo various chemical reactions. For instance, theophylline can be linked with different azide compounds to synthesize a new type of 1,2,3-triazole ring-containing theophylline derivatives . Theophylline and its metabolites can also be analyzed using ultra-performance liquid chromatography-tandem mass spectrometry .Future Directions
Theophylline and its derivatives, including the n-propyl variant, hold potential for future research and development. They have been studied for their potential bronchodilator and antibacterial activities . Additionally, some theophylline derivatives have shown promising antitumor activity, suggesting potential for future cancer treatment research .
properties
IUPAC Name |
1,3-dimethyl-7-propylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-4-5-14-6-11-8-7(14)9(15)13(3)10(16)12(8)2/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFWMGARSDHJFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357200 | |
Record name | Theophylline, n-propyl derivative | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Theophylline, n-propyl derivative | |
CAS RN |
27760-74-3 | |
Record name | Theophylline, n-propyl derivative | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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